1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEZYLVPEAGIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697982 | |
| Record name | 1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169452-08-8 | |
| Record name | 1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction between 4-fluorobenzyl chloride and pyrrolidine is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: The reaction leads to the formation of an intermediate compound, which is then further reacted with an amine source to yield the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorobenzyl group can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Neuropharmacology
The compound has been studied for its interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. Research indicates that 1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride may act as a partial agonist at certain serotonin receptors while exhibiting antagonist properties at others. These interactions suggest a complex pharmacological profile that could be leveraged for therapeutic benefits in treating mood disorders and other neuropsychiatric conditions.
Structure-Activity Relationship Studies
Its unique structure allows for exploration in structure-activity relationship studies, which are crucial for understanding how modifications to the compound can affect its biological activity. This is particularly important in the design of new drugs aimed at specific targets within the central nervous system.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Dopamine Receptor Interaction : A study demonstrated that the compound shows enhanced binding affinity to dopamine receptors compared to non-fluorinated analogs, suggesting its potential use in treating disorders like schizophrenia or Parkinson's disease.
- Serotonin Modulation : Another investigation revealed that the compound modulates serotonin levels, indicating its possible application in managing depression and anxiety disorders.
- Agonist/Antagonist Properties : The dual action as an agonist and antagonist at different receptors opens avenues for developing drugs that can fine-tune neurotransmitter systems to achieve desired therapeutic outcomes .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
A. Substituent Effects
- Fluorine vs. Chlorine/Trifluoromethyl :
- Fluorine’s small size and electronegativity enhance binding precision to hydrogen-bond acceptors in target proteins. Chlorine (e.g., in and ) offers greater lipophilicity but may introduce steric hindrance. The trifluoromethyl group () significantly increases hydrophobicity and metabolic resistance.
- Substituent Position :
B. Ring System Modifications
- Pyrrolidine vs. Pyrrolidine’s rigidity may favor selectivity for compact targets.
- Heterocyclic Additions :
- Pyrimidine-containing derivatives () introduce aromaticity and hydrogen-bonding capacity, expanding utility in kinase or antiviral research .
Biological Activity
1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. The following sections summarize the key findings regarding its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.
- Chemical Formula : C11H15FN2·2HCl
- Molecular Weight : 267.17 g/mol
- CAS Number : 169452-20-4
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Evaluated against multiple bacterial strains.
- Receptor Interaction : Investigated as a potential agonist for serotonin receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound was tested against several bacterial strains, demonstrating varying degrees of efficacy.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | High |
| Escherichia coli | 0.0039 - 0.025 mg/mL | High |
| Klebsiella pneumoniae | 0.032 - 0.512 mg/mL | Moderate |
| Candida albicans | 16.69 - 78.23 µM | Moderate |
The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with complete inhibition observed within eight hours at low concentrations .
Receptor Interaction Studies
The compound has also been evaluated for its activity as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control.
Table 2: Receptor Activation Data
| Compound | % Activation at 10 μM | EC50 (nM) |
|---|---|---|
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride, and how can purity be optimized?
- Methodology :
- Step 1 : React pyrrolidin-3-amine with 4-fluorobenzyl chloride via nucleophilic substitution in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., K₂CO₃ or NaOH) .
- Step 2 : Purify the intermediate using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to remove unreacted starting materials and by-products.
- Step 3 : Convert the free amine to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether to enhance purity (>98% by HPLC) .
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the 4-fluorobenzyl group (aromatic protons at 7.2–7.4 ppm) and pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂ and amine protons) .
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 223.1 [M+H]⁺ for the free base and 295.1 [M+2HCl-H]⁻ for the salt .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (if single crystals are obtainable) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Freely soluble in water (>50 mg/mL) and methanol due to dihydrochloride salt form; poorly soluble in non-polar solvents (e.g., hexane) .
- Stability : Store at -20°C under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation. Avoid prolonged exposure to light (UV-sensitive) .
Advanced Research Questions
Q. How does the 4-fluorobenzyl substituent influence binding affinity to neurotransmitter receptors compared to analogs?
- Comparative Analysis :
- Use radioligand displacement assays (e.g., H-spiperone for dopamine D₂ receptors) to compare IC₅₀ values against analogs like 1-(4-Chlorobenzyl)pyrrolidin-3-amine (Table 1) .
- Table 1 : Binding Affinity of Pyrrolidine Derivatives
| Compound | Receptor | IC₅₀ (nM) |
|---|---|---|
| 1-(4-Fluorobenzyl) derivative | D₂ | 12.3 ± 1.2 |
| 1-(4-Chlorobenzyl) derivative | D₂ | 8.7 ± 0.9 |
- Mechanistic Insight : The electron-withdrawing fluorine atom may reduce π-π stacking interactions compared to chlorine, altering receptor binding kinetics .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Root Cause Analysis :
- Purity Discrepancies : Verify batch purity via LC-MS; impurities >2% can skew dose-response curves .
- Enantiomeric Interference : Use chiral HPLC (Chiralpak IA column, hexane/ethanol) to isolate (R)- and (S)-enantiomers, as stereochemistry impacts activity .
- Experimental Variability : Standardize assay conditions (e.g., buffer pH, temperature) across studies to minimize variability .
Q. How can computational modeling guide the optimization of this compound for CNS penetration?
- In Silico Methods :
- LogP Calculation : Predict partition coefficient (cLogP ~1.2) using software like Schrödinger; target LogP 1–3 for blood-brain barrier (BBB) penetration .
- Molecular Dynamics Simulations : Model interactions with P-glycoprotein efflux pumps to identify structural modifications (e.g., adding methyl groups) that reduce efflux .
Q. What are the best practices for assessing cytotoxicity in neuronal cell lines?
- Protocol :
- Cell Culture : Use SH-SY5Y or PC12 cells; pre-treat with 1–100 µM compound for 24–48 hours .
- Viability Assays : Combine MTT assay with LDH release measurement to differentiate apoptosis from necrosis.
- Mitochondrial Toxicity : Monitor ROS production via DCFH-DA fluorescence; compare to positive controls (e.g., rotenone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
